4-(2,2,2-Trifluoroethoxy)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of benzoic acid derivatives often involves catalytic processes or multi-step reactions. For instance, trifluoromethanesulfonic acid has been used to catalyze Friedel-Crafts alkylations, which could potentially be applied to the synthesis of trifluoroethoxy-substituted benzoic acids . Additionally, the synthesis of complex benzoic acid derivatives, such as those containing azo groups, involves multiple steps including the use of NMR, UV-VIS, and IR spectroscopy for characterization . These methods could be adapted for the synthesis and analysis of 4-(2,2,2-Trifluoroethoxy)benzoic acid.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is often determined using X-ray crystallography and spectroscopic methods. For example, the molecular structure of a dimethylpyrazolyl benzoic acid derivative was elucidated using X-ray analysis and solid-state NMR spectroscopy . These techniques could be employed to determine the molecular structure of 4-(2,2,2-Trifluoroethoxy)benzoic acid, providing insights into its geometric configuration and electronic properties.
Chemical Reactions Analysis
Benzoic acid derivatives can participate in various chemical reactions. The reactivity of these compounds can be influenced by the presence of substituents on the benzene ring. For instance, the presence of trifluoromethyl groups can affect the reactivity of the benzoic acid, as seen in the study of 2,4,6-tris(trifluoromethyl)benzoic acid . Understanding the influence of the trifluoroethoxy group on the reactivity of 4-(2,2,2-Trifluoroethoxy)benzoic acid would require further investigation into its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and acidity, are crucial for their practical applications. The presence of halogen substituents, as in the case of 4-chloro-2,3,5-trifluorobenzoic acid, can significantly alter these properties . Similarly, the trifluoroethoxy group in 4-(2,2,2-Trifluoroethoxy)benzoic acid is likely to impact its physical and chemical properties, which could be studied using techniques such as IR, NMR, and MS, as demonstrated in the synthesis of other benzoic acid derivatives .
Scientific Research Applications
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2-Chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl)benzoic acid
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Synthesis and cytotoxic evaluation of novel 2-(4-(2,2,2-trifluoroethoxy)-3-methylpyridin-2-ylthio)-1H-benzo[d]imidazole derivatives
- Application: These derivatives were synthesized and evaluated for their antiproliferative effects against human leukemia cell lines .
- Method: The specific methods of application or experimental procedures are not provided in the source .
- Results: The preliminary results showed most of the derivatives had moderate antitumor activity .
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2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid
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2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles
- Application: The anti-cancer and anti-diabetic properties of these compounds were evaluated using in vitro and in vivo biological models .
- Method: The specific methods of application or experimental procedures are not provided in the source .
- Results: The outcomes of the evaluation are not provided in the source .
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2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles
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2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid
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2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles
- Application: The anti-cancer and anti-diabetic properties of these compounds were evaluated using in vitro and in vivo biological models .
- Method: The specific methods of application or experimental procedures are not provided in the source .
- Results: The outcomes of the evaluation are not provided in the source .
Safety And Hazards
“4-(2,2,2-Trifluoroethoxy)benzoic acid” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
properties
IUPAC Name |
4-(2,2,2-trifluoroethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)5-15-7-3-1-6(2-4-7)8(13)14/h1-4H,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWBYMLSQLQXAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396093 | |
Record name | 4-(2,2,2-trifluoroethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2,2-Trifluoroethoxy)benzoic acid | |
CAS RN |
27914-56-3 | |
Record name | 4-(2,2,2-trifluoroethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,2,2-trifluoroethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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